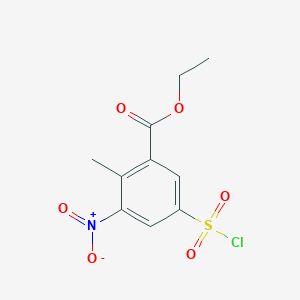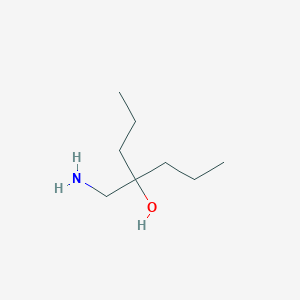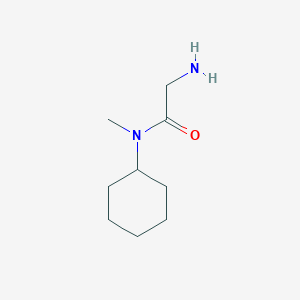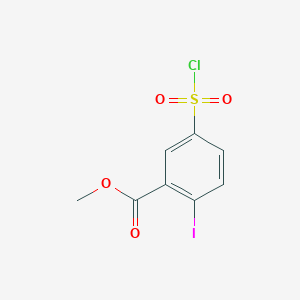amine CAS No. 1153244-33-7](/img/structure/B1518017.png)
[(3-fluorophenyl)(1-methyl-1H-pyrazol-4-yl)methyl](methyl)amine
Overview
Description
This compound belongs to a class of molecules known as pyrazoles, which are heterocyclic compounds containing a 5-membered ring with three carbon atoms and two nitrogen atoms . Pyrazoles have attracted attention due to their diverse biological activities, and some have been shown to be cytotoxic to several human cell lines . Several drugs currently on the market have this heterocycle as the key structural motif .
Synthesis Analysis
Pyrazole derivatives have been synthesized by a three-component reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes, catalyzed by sodium acetate at room temperature . The structures of all synthesized compounds were characterized by physicochemical properties and spectral means (IR and NMR) .Molecular Structure Analysis
The molecular structure of pyrazole derivatives has been confirmed by various techniques such as elemental microanalysis, FTIR, and 1H NMR .Chemical Reactions Analysis
Pyrazole derivatives have been evaluated for their radical scavenging activity by DPPH assay and tested in vitro on colorectal RKO carcinoma cells to determine their cytotoxic properties .Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can vary depending on the specific compound. For example, some compounds have been found to have good radical scavenging activity .Scientific Research Applications
Synthesis and Antimicrobial Activity
One study detailed the synthesis of azetidinones and thiazolidinones derivatives starting from a related compound through reactions involving chloro acetyl chloride and thioglycolic acid, respectively. These compounds were evaluated for their antimicrobial activity, showing excellent to good antibacterial activity compared to reference drugs (Mistry, Desai, & Desai, 2016).
Reductive Amination and Chemical Synthesis
Another study described the synthesis of a pyrazolylamine derivative via direct reductive amination of an aldehyde precursor, highlighting the methodology for generating secondary amines, which are pivotal in pharmaceuticals and fine chemicals synthesis (Bawa, Ahmad, & Kumar, 2009).
Fluorescent Chemosensor for Metal Ions
Research into the development of fluorescent chemosensors incorporated a related structure for detecting metal ions like Al3+ and Zn2+. The study demonstrated the compound's effective application in sensing these ions in water samples, utilizing its fluorescent properties (Gao, Zhang, Li, & Pu, 2018).
Impact of Intramolecular Hydrogen Bonding
An investigation into pyrazole derivatives explored the impact of intramolecular hydrogen bonding on their reactivity. The study suggested alternative synthesis conditions to improve reactivity, informed by XRD and DFT analyses (Szlachcic et al., 2020).
Corrosion Inhibition
A study on bipyrazolic compounds evaluated their efficiency as corrosion inhibitors for pure iron in acidic media, demonstrating significant inhibition efficiency and providing insights into their adsorption mechanism (Chetouani, Hammouti, Benhadda, & Daoudi, 2005).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, which could potentially be the targets for this compound .
Mode of Action
This interaction could potentially alter the activity of the target, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .
Pharmacokinetics
These properties would have a significant impact on the bioavailability of the compound, influencing its efficacy and potential side effects .
Result of Action
The interaction of the compound with its targets could potentially lead to changes in cellular processes, potentially resulting in therapeutic effects .
Action Environment
Factors such as temperature, ph, and the presence of other molecules could potentially influence the action of the compound .
Properties
IUPAC Name |
1-(3-fluorophenyl)-N-methyl-1-(1-methylpyrazol-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3/c1-14-12(10-7-15-16(2)8-10)9-4-3-5-11(13)6-9/h3-8,12,14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGHYNNGDWYZCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1=CC(=CC=C1)F)C2=CN(N=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Benzyl-3,9-diazabicyclo[3.3.2]decane](/img/structure/B1517935.png)
![2-[(2-Methoxyethyl)amino]-2-methylpropan-1-ol](/img/structure/B1517936.png)


![3-(2-hydroxyethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B1517940.png)



![Tert-butyl 3,9-diazabicyclo[3.3.2]decane-9-carboxylate](/img/structure/B1517952.png)
![3-[4-(Dimethylamino)piperidin-1-yl]propan-1-ol](/img/structure/B1517953.png)
amine](/img/structure/B1517954.png)
![5-[(4-Fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B1517955.png)

